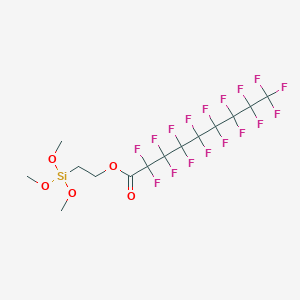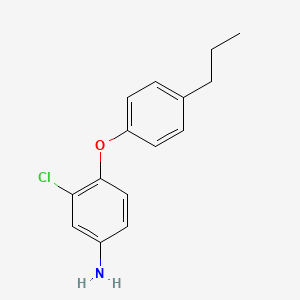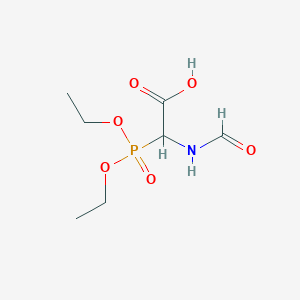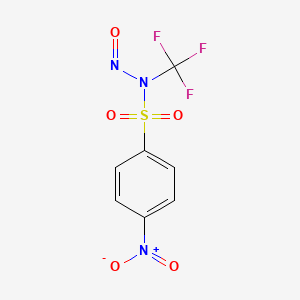
Methyl(1,1,1-trifluoropropan-2-yl)silanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(1,1,1-trifluoropropan-2-yl)silanediol is a chemical compound characterized by the presence of a trifluoropropyl group attached to a silanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1,1,1-trifluoropropan-2-yl)silanediol typically involves the reaction of 1,1,1-trifluoropropan-2-ol with a silicon-containing reagent under controlled conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl(1,1,1-trifluoropropan-2-yl)silanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Methyl(1,1,1-trifluoropropan-2-yl)silanediol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl(1,1,1-trifluoropropan-2-yl)silanediol involves its interaction with molecular targets and pathways The trifluoropropyl group can influence the compound’s reactivity and interactions with other molecules, while the silanediol moiety can participate in hydrogen bonding and other interactions
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoropropyl group but different functional groups.
Methyl(1,1,1-trifluoropropan-2-yl)amine: Another compound with a trifluoropropyl group but different nitrogen-containing functional group.
Uniqueness
Methyl(1,1,1-trifluoropropan-2-yl)silanediol is unique due to the presence of both trifluoropropyl and silanediol groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
84841-29-2 |
|---|---|
Molecular Formula |
C4H9F3O2Si |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
dihydroxy-methyl-(1,1,1-trifluoropropan-2-yl)silane |
InChI |
InChI=1S/C4H9F3O2Si/c1-3(4(5,6)7)10(2,8)9/h3,8-9H,1-2H3 |
InChI Key |
FASZOSNEIZGZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)[Si](C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


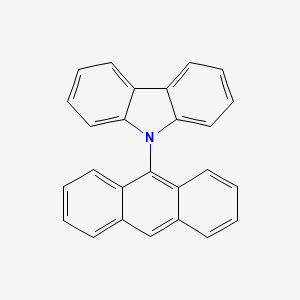
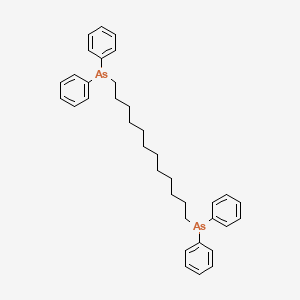
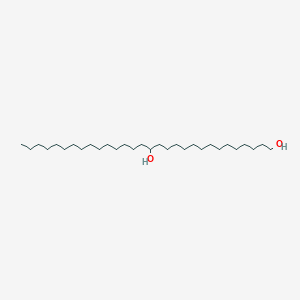
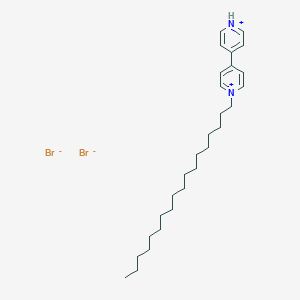
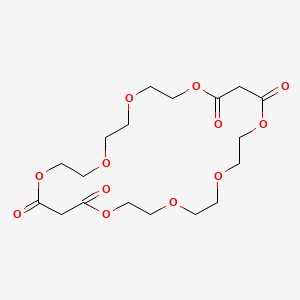
![N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea](/img/structure/B14423393.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole](/img/structure/B14423396.png)
![5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14423397.png)
![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
